methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy group, where nucleophiles replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
- Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Uniqueness
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethoxy group differentiates it from other chromen derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Properties
IUPAC Name |
methyl 2-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-13-16-9-10-19(27-12-18(23)15-7-5-4-6-8-15)14(2)21(16)28-22(25)17(13)11-20(24)26-3/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBKNLGUYYKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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